2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of two phenylmethanesulfonate groups attached to a 2,2-dimethylpropane-1,3-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,2-Dimethylpropane-1,3-diol+2Phenylmethanesulfonyl chloride→2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate)+2HCl
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonate esters can hydrolyze to form the corresponding alcohols and sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.
Hydrolysis: Products include 2,2-dimethylpropane-1,3-diol and phenylmethanesulfonic acid.
Reduction: Products include 2,2-dimethylpropane-1,3-diol.
Scientific Research Applications
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of sulfonate esters on biological systems.
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) involves the reactivity of the sulfonate ester groups. These groups can undergo nucleophilic substitution reactions, where the sulfonate group is displaced by a nucleophile. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropane-1,3-diyl bis(methanesulfonate): Similar structure but with methanesulfonate groups instead of phenylmethanesulfonate.
2,2-Dimethylpropane-1,3-diyl bis(4-methylbenzenesulfonate): Similar structure but with 4-methylbenzenesulfonate groups.
Uniqueness
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) is unique due to the presence of phenylmethanesulfonate groups, which can impart different reactivity and properties compared to other sulfonate esters. The phenyl groups can influence the compound’s solubility, stability, and reactivity in various chemical reactions.
Properties
CAS No. |
5462-57-7 |
---|---|
Molecular Formula |
C19H24O6S2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(3-benzylsulfonyloxy-2,2-dimethylpropyl) phenylmethanesulfonate |
InChI |
InChI=1S/C19H24O6S2/c1-19(2,15-24-26(20,21)13-17-9-5-3-6-10-17)16-25-27(22,23)14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
InChI Key |
JRLAWVPARISKBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COS(=O)(=O)CC1=CC=CC=C1)COS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.